![molecular formula C13H15BrClNO3 B2469185 Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 2223100-03-4](/img/structure/B2469185.png)
Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is a synthetic compound used in scientific research. It is a member of the class of compounds known as amides and is commonly referred to as ethyl 3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]-2-oxopropanoate. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is not well understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in various biological processes.
Biochemical and Physiological Effects:
Ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial activity. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate in lab experiments is its versatility. This compound can be used as a building block to synthesize various analogs, making it a valuable tool in drug discovery research. However, one of the limitations of using this compound is its high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research involving ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate. One potential direction is to further explore its anti-tumor properties and investigate its potential as a cancer treatment. Additionally, this compound could be used as a starting point to synthesize novel compounds with improved biological activities. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate involves the reaction of 4-bromoaniline with ethyl 3-(chloroacetyl)propanoate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product.
Applications De Recherche Scientifique
Ethyl (Ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been used in various scientific research applications. One of the most notable applications is its use as a building block in the synthesis of biologically active compounds. This compound has been used to synthesize various analogs that exhibit promising biological activities such as anti-tumor, anti-inflammatory, and anti-bacterial properties.
Propriétés
IUPAC Name |
ethyl (3S)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO3/c1-2-19-13(18)7-11(16-12(17)8-15)9-3-5-10(14)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLWUPXPZJQJQA-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC=C(C=C1)Br)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3S)-3-(4-bromophenyl)-3-(2-chloroacetamido)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2H-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B2469102.png)
![N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2469104.png)
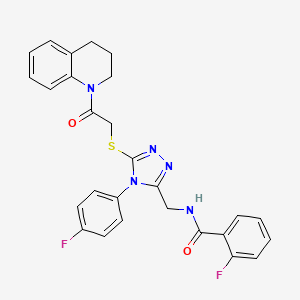
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)
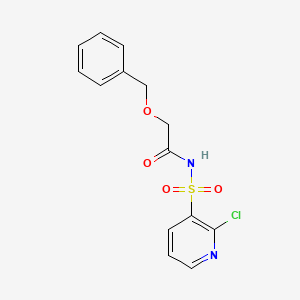
![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
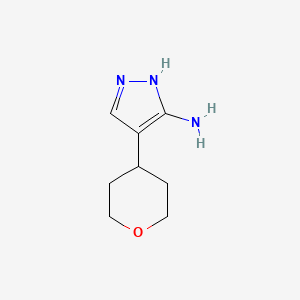
![N-[4-(3,7-Dioxa-10-azaspiro[5.6]dodecane-10-carbonyl)phenyl]prop-2-enamide](/img/structure/B2469116.png)

![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
![1-[5-(2-Furyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/no-structure.png)
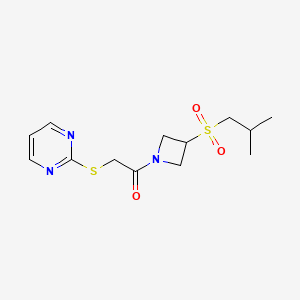
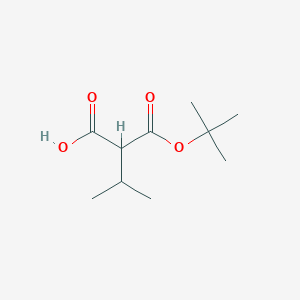
![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)